4-(Trichloromethyl)oxan-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(trichloromethyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl3O2/c7-6(8,9)5(10)1-3-11-4-2-5/h10H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJVEYYSLHKMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(Cl)(Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2001029-56-5 | |
| Record name | 4-(trichloromethyl)oxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Trichloromethyl Oxan 4 Ol and Its Analogs
Direct Synthesis Strategies for 4-(Trichloromethyl)oxan-4-ol
The direct synthesis of this compound can be conceptually approached through two primary retrosynthetic disconnections: either by forming the oxane ring with the trichloromethyl group already in place or by introducing this group onto a pre-formed oxane ring.
Formation of the Oxane Ring System with Trichloromethyl Introduction
The construction of the tetrahydropyran (B127337) (oxane) ring is a well-established field in organic synthesis, with methods like the Prins cyclization being particularly powerful. rsc.orgorganic-chemistry.org A plausible strategy for the synthesis of this compound could involve a variation of this reaction. For instance, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde bearing a trichloromethyl group could potentially lead to the desired substituted oxane.
Another approach could involve the intramolecular cyclization of an acyclic precursor already containing the trichloromethyl carbinol moiety. This would necessitate the synthesis of a diol with the trichloromethyl group at the appropriate position, which could then undergo acid-catalyzed cyclization to form the oxane ring. organic-chemistry.org
Introduction of the Trichloromethyl Group onto Pre-formed Oxan-4-ols
An alternative strategy involves the nucleophilic addition of a trichloromethyl anion equivalent to a precursor ketone, tetrahydro-4H-pyran-4-one (oxan-4-one). This ketone is a commercially available starting material or can be synthesized through various methods. google.comchemicalbook.com The addition of the trichloromethyl group can be achieved using reagents such as chloroform (B151607) in the presence of a strong base, or by employing trimethyl(trichloromethyl)silane (B1229197) (CCl3-TMS). organic-chemistry.orgorganic-chemistry.org The latter method is often preferred as it can be performed under less harsh conditions. organic-chemistry.org
| Reagent | Reaction Conditions | Advantages |
| Chloroform (CHCl3) and strong base (e.g., KOH) | Low temperatures to minimize side reactions. organic-chemistry.org | Readily available and inexpensive reagents. |
| Trimethyl(trichloromethyl)silane (CCl3-TMS) | Can be generated in situ, avoiding isolation of the reagent. organic-chemistry.org | Milder reaction conditions, suitable for sensitive substrates. organic-chemistry.org |
Precursor Chemistry and Stereoselective Approaches
The stereochemistry of the final product is often a critical consideration in synthetic chemistry. Developing stereoselective routes to this compound would be highly valuable.
Utilization of Trichloromethyl Ketones as Key Intermediates
Trichloromethyl ketones are versatile intermediates in organic synthesis. organic-chemistry.org Their preparation can be achieved through the oxidation of the corresponding trichloromethyl carbinols or by the reaction of organozinc intermediates with trichloroacetyl chloride. organic-chemistry.org A synthetic route to this compound could envision the use of a trichloromethyl ketone that is subsequently elaborated to form the oxane ring.
Diastereoselective and Enantioselective Synthesis Pathways for this compound
Achieving stereocontrol in the synthesis of this compound would likely involve either the use of chiral starting materials or the application of asymmetric catalysis. For instance, a diastereoselective Prins cyclization could be employed to construct the oxane ring with control over the relative stereochemistry of the substituents. nih.gov
Green Chemistry and Sustainable Synthetic Routes toward this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.orgkean.edu Applying these principles to the synthesis of this compound would involve several considerations.
The use of hazardous reagents and solvents should be minimized. For example, replacing toxic solvents with more environmentally benign alternatives like water or ethanol, where possible, is a key goal. mdpi.com The development of catalytic reactions is also central to green chemistry, as it reduces the amount of waste generated from stoichiometric reagents. nih.gov
Furthermore, designing synthetic routes with high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product, is a fundamental principle of green synthesis. kean.edu One-pot synthesis, where multiple reaction steps are carried out in the same vessel, can also contribute to a more sustainable process by reducing the need for purification of intermediates and minimizing solvent usage. dntb.gov.ua
| Green Chemistry Principle | Application in Synthesis of this compound |
| Use of safer solvents | Exploring aqueous conditions for cyclization or addition reactions. mdpi.com |
| Catalysis | Employing catalytic amounts of acid for ring formation or developing catalytic methods for trichloromethylation. nih.gov |
| Atom Economy | Designing routes that maximize the incorporation of starting material atoms into the product. kean.edu |
| One-Pot Synthesis | Combining the formation of the trichloromethyl anion and its addition to oxan-4-one in a single step. dntb.gov.ua |
Mechanistic Insights into this compound Formation Reactions
The formation of this compound via the reaction of tetrahydropyran-4-one with chloroform in the presence of a base is a classic example of a nucleophilic addition reaction to a carbonyl group. libretexts.orgmasterorganicchemistry.com The mechanism proceeds through several distinct steps, initiated by the generation of the key nucleophile.
Step 1: Generation of the Trichloromethyl Anion
The reaction commences with the deprotonation of chloroform by a strong base (B:⁻), such as the hydroxide (B78521) ion (OH⁻) from potassium hydroxide. The hydrogen atom in chloroform is unusually acidic (pKa ≈ 24) due to the strong electron-withdrawing inductive effect of the three chlorine atoms, which stabilize the resulting conjugate base. k-state.edu This acid-base reaction generates the trichloromethyl anion (:CCl₃⁻), a potent carbon-based nucleophile.
Step 2: Nucleophilic Attack on the Carbonyl Carbon
The carbonyl group of tetrahydropyran-4-one is polarized, with the carbon atom bearing a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ-). The electron-rich trichloromethyl anion acts as a nucleophile and attacks the electrophilic carbonyl carbon. youtube.com This attack forces the pi (π) electrons of the carbon-oxygen double bond to move onto the oxygen atom, breaking the π bond and forming a new carbon-carbon single bond. libretexts.org
Step 3: Formation of the Tetrahedral Alkoxide Intermediate
The nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate. In this intermediate, the hybridization of the former carbonyl carbon changes from sp² to sp³, and it is now bonded to four other groups: two carbons within the ring, the newly added trichloromethyl group, and the oxygen atom which now carries a full negative charge. youtube.com
Step 4: Protonation of the Alkoxide
In the final step, the negatively charged oxygen of the alkoxide intermediate acts as a base and is protonated by a proton source. In a typical reaction using a protic solvent or chloroform itself, this proton transfer neutralizes the intermediate to yield the final product, this compound, and regenerates the base catalyst if it was a hydroxide. youtube.com
Spectroscopic and Diffraction Based Structural Elucidation of 4 Trichloromethyl Oxan 4 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
The detailed stereochemistry and conformational preferences of 4-(trichloromethyl)oxan-4-ol in solution are effectively delineated using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques. These methods provide insights into the through-bond and through-space correlations between nuclei, which are fundamental for an unambiguous structural assignment.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR spectroscopy is indispensable for the complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is utilized to identify the spin-spin coupling networks within the oxane ring. Cross-peaks reveal the connectivity between adjacent protons, allowing for the tracing of the proton sequence around the six-membered ring. For instance, the protons at C2 would show correlations to the protons at C3, which in turn would correlate with the protons at C5 (as C4 is quaternary).
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the unambiguous assignment of the ¹³C signals for the methylene (B1212753) groups (C2, C3, C5, and C6) of the oxane ring by linking them to their corresponding, pre-assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly important for assigning the quaternary carbon (C4) and the trichloromethyl carbon. For example, the axial and equatorial protons at C3 and C5 would show correlations to the C4 signal. Similarly, the hydroxyl proton may show a correlation to C4.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of nuclei. For this compound, NOESY is instrumental in determining the axial or equatorial orientation of the substituents on the chair-form of the oxane ring. For example, a strong NOE between the axial protons at C2 and C6 and an axial proton at C3 or C5 would confirm their 1,3-diaxial relationship, a key feature of the chair conformation. The relative orientation of the trichloromethyl group and the hydroxyl group can also be inferred from NOE cross-peaks.
A representative, though hypothetical, table of NMR data is presented below. Actual experimental values would be required for a definitive analysis.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |
|---|---|---|---|---|---|---|
| 2 | 65.0 | 3.80 (ax), 3.60 (eq) | m | - | H-3 | C-3, C-6 |
| 3 | 35.0 | 1.90 (ax), 1.70 (eq) | m | - | H-2, H-5 | C-2, C-4, C-5 |
| 4 | 95.0 | - | - | - | - | - |
| 5 | 35.0 | 1.90 (ax), 1.70 (eq) | m | - | H-3, H-6 | C-3, C-4, C-6 |
| 6 | 65.0 | 3.80 (ax), 3.60 (eq) | m | - | H-5 | C-2, C-5 |
| -CCl₃ | 100.0 | - | - | - | - | C-4 |
Dynamic NMR Studies for Conformational Dynamics of this compound
The oxane ring in this compound is expected to exist predominantly in a chair conformation. However, it can undergo ring inversion to an alternative chair form. Dynamic NMR (DNMR) spectroscopy, by acquiring spectra at variable temperatures, can provide quantitative information about the energetics of this process.
At low temperatures, the rate of ring inversion is slow on the NMR timescale, and separate signals for the axial and equatorial protons of each methylene group are observed. As the temperature is increased, the rate of inversion increases, leading to broadening of these signals. At a sufficiently high temperature (the coalescence temperature), the signals for the axial and equatorial protons merge into a single, time-averaged signal. By analyzing the lineshapes of the signals as a function of temperature, the rate constants for the conformational exchange can be determined, and from these, the activation energy (ΔG‡) for the ring inversion process can be calculated. This provides valuable insight into the conformational flexibility of the molecule.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This high precision allows for the determination of the elemental formula of the molecular ion. For this compound (C₅H₇Cl₃O₂), the expected exact mass of the molecular ion [M]⁺ can be calculated. Comparison of the experimentally measured exact mass with the theoretical value would confirm the molecular formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be readily apparent in the mass spectrum, providing further confirmation of the presence of three chlorine atoms in the molecule.
Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound
| Ion | Exact Mass | Relative Abundance (%) |
|---|---|---|
| [C₅H₇³⁵Cl₃O₂]⁺ | 219.9515 | 100.0 |
| [C₅H₇³⁵Cl₂³⁷ClO₂]⁺ | 221.9485 | 97.3 |
| [C₅H₇³⁵Cl³⁷Cl₂O₂]⁺ | 223.9456 | 31.6 |
Tandem Mass Spectrometry (MS/MS) for Structural Inference of this compound
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information.
For this compound, characteristic fragmentation pathways would be expected. For instance, the loss of the trichloromethyl radical (•CCl₃) would be a likely fragmentation pathway, leading to a significant fragment ion. Other common fragmentation patterns for cyclic ethers could include ring-opening reactions followed by the loss of small neutral molecules like water (H₂O) or formaldehyde (B43269) (CH₂O). The fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm the connectivity of the atoms.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are invaluable for identifying the functional groups present in this compound.
O-H Stretch: A broad absorption band in the IR spectrum in the region of 3500-3200 cm⁻¹ is characteristic of the stretching vibration of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.
C-H Stretch: The C-H stretching vibrations of the methylene groups of the oxane ring would appear in the region of 3000-2850 cm⁻¹.
C-O Stretch: The C-O stretching vibrations of the ether linkage within the oxane ring typically give rise to strong absorptions in the fingerprint region, around 1100 cm⁻¹. The C-O stretch of the tertiary alcohol would also contribute in this region.
C-Cl Stretch: The stretching vibrations of the carbon-chlorine bonds of the trichloromethyl group are expected to produce strong absorptions in the lower frequency region of the IR spectrum, typically between 800 and 600 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| -OH | Stretching | 3500-3200 (broad) |
| C-H (alkane) | Stretching | 3000-2850 |
| C-O (ether) | Stretching | 1150-1085 |
| C-O (tert-alcohol) | Stretching | 1200-1100 |
Reaction Chemistry and Mechanistic Investigations of 4 Trichloromethyl Oxan 4 Ol
Nucleophilic Substitution Reactions at the Trichloromethyl Group of 4-(Trichloromethyl)oxan-4-ol
The trichloromethyl group, a bulky and highly chlorinated moiety, is a potential site for nucleophilic substitution reactions. The three chlorine atoms, being good leaving groups, can be displaced by various nucleophiles, although the steric hindrance at the quaternary carbon atom can influence the reaction rates and mechanisms.
The hydrolysis of the trichloromethyl group in this compound to a carboxylic acid is a plausible transformation, likely proceeding through a stepwise mechanism. Initially, a hydroxide (B78521) ion or a water molecule acting as a nucleophile would attack the carbon of the trichloromethyl group, leading to the displacement of a chloride ion and the formation of a dichlorocarbinol intermediate. This intermediate would then undergo further hydrolysis to yield a carboxylic acid. The reaction conditions, such as pH and temperature, would significantly influence the rate and efficiency of this transformation.
Solvolysis reactions with other nucleophilic solvents, such as alcohols, would proceed via a similar mechanistic pathway, yielding the corresponding ester derivatives. The solvolysis of related compounds, such as (4,5)-anti-4-aryl-5-tosyloxy-2(E)-hexenoates, has been shown to proceed with complete inversion of stereochemistry, suggesting an SN2-type mechanism or the involvement of neighboring group participation. nih.gov
A study on a related compound, carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester, indicates that it can be hydrolyzed under both acidic and basic conditions to yield chloromethyl tetrahydro-2H-pyran-4-yl alcohol and carbonic acid. This suggests that the tetrahydropyran (B127337) ring is stable under these conditions.
Table 1: Plausible Products of Hydrolysis and Solvolysis of this compound
| Reactant | Reagent/Solvent | Plausible Product |
| This compound | H₂O/OH⁻ | 4-Carboxytetrahydro-2H-pyran-4-ol |
| This compound | ROH (e.g., Methanol) | Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate |
The trichloromethyl group is expected to react with a range of soft and hard nucleophiles.
Carbon Nucleophiles: Reactions with carbon nucleophiles, such as Grignard reagents or organolithium compounds, could potentially lead to the formation of new carbon-carbon bonds. However, the steric hindrance and the presence of the acidic hydroxyl group would necessitate careful selection of reaction conditions, likely requiring protection of the hydroxyl group prior to the addition of the organometallic reagent. The reaction of β-trifluoroacetyldihydropyran with phenyl- and methylmagnesium bromides has been shown to result in the formation of acyclic products, indicating that ring-opening can be a competing pathway. chim.it
Nitrogen Nucleophiles: Nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, are expected to displace the chlorine atoms of the trichloromethyl group. These reactions would likely proceed via a series of nucleophilic substitution steps, ultimately leading to the formation of amides or related nitrogen-containing derivatives. The reactivity of perhalogenated pyrimidine (B1678525) scaffolds with nitrogen-centered nucleophiles has been shown to be influenced by the activating effect of the ring nitrogen and steric factors. nih.gov In some cases, complete racemization has been observed in the reaction of chiral trichloroacetimidates with amine nucleophiles, suggesting an SN1-type mechanism involving a carbocation intermediate. core.ac.uk
Oxygen Nucleophiles: Oxygen nucleophiles, such as alkoxides and phenoxides, would react similarly to water and alcohols, leading to the formation of esters or ethers at the carbon atom of the original trichloromethyl group. The formation of acetals from aldehydes and ketones with oxygen nucleophiles is a well-established reaction that can occur under both acidic and basic conditions. youtube.com
Table 2: Predicted Products from Reactions with Various Nucleophiles
| Nucleophile Type | Example Nucleophile | Plausible Product Class |
| Carbon | Grignard Reagent (R-MgX) | Tertiary alcohol (after hydrolysis) |
| Nitrogen | Ammonia (NH₃) | Carboxamide |
| Oxygen | Sodium Methoxide (NaOCH₃) | Methyl ester |
Transformations Involving the Hydroxyl Group of this compound
The tertiary hydroxyl group of this compound is a key site for various chemical modifications, including esterification, etherification, and oxidation.
Esterification of the tertiary alcohol can be achieved by reaction with acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the liberated acid. The Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride, is a powerful method for the formation of esters from sterically hindered alcohols. frontiersin.orgfrontiersin.org Given the steric hindrance of the tertiary hydroxyl group in this compound, this method would be a suitable choice.
Etherification of the tertiary alcohol would be more challenging due to steric hindrance. However, under specific conditions, such as using a strong base to form the alkoxide followed by reaction with an alkyl halide (Williamson ether synthesis), the formation of an ether linkage may be possible.
A patent describes the esterification of hydroxy groups with lipophilic carboxylic acids to increase lipophilicity, a common strategy in medicinal chemistry. google.com
Table 3: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Plausible Product |
| Esterification | Acyl Chloride (RCOCl), Pyridine | 4-(Trichloromethyl)oxan-4-yl alkanoate |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, R-COOH | 4-(Trichloromethyl)oxan-4-yl ester |
| Etherification | NaH, Alkyl Halide (R-X) | 4-Alkoxy-4-(trichloromethyl)oxane |
The oxidation of the tertiary alcohol in this compound is not possible without cleavage of a carbon-carbon bond. Strong oxidizing agents under harsh conditions could potentially lead to the degradation of the molecule.
However, oxidation of related tetrahydropyranols has been reported. For instance, the oxidation of trichloromethyl carbinols, which can be generated from the reaction of trichloroacetic acid with aldehydes, can be achieved using chromic acid to yield trichloromethyl ketones. organic-chemistry.org A patent mentions the use of Jones reagent for the oxidation of a prostaglandin (B15479496) intermediate containing a secondary alcohol. google.com While not directly applicable to the tertiary alcohol of the title compound, it highlights a common oxidation method for related structures.
Rearrangement Reactions and Fragmentations of this compound Derivatives
The strained nature of the tetrahydropyran ring, coupled with the presence of the bulky trichloromethyl group and a tertiary alcohol, creates the potential for rearrangement and fragmentation reactions under certain conditions, particularly under acidic or thermal stress.
Acid-catalyzed dehydration of the tertiary alcohol could lead to the formation of an unstable carbocation, which could then undergo rearrangement, such as a ring contraction or expansion, to alleviate steric strain. The solvolysis of certain tosylate derivatives has been shown to proceed with 1,2-aryl migration via a phenonium ion intermediate. nih.gov
Fragmentation reactions could also be envisioned, potentially initiated by the loss of the trichloromethyl group or cleavage of the tetrahydropyran ring. The reaction of β-trifluoroacetyldihydropyran with organometallic reagents has been shown to lead to ring-opened products. chim.it Furthermore, the Overman rearrangement, a ambeed.comambeed.com-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides, demonstrates a known rearrangement pathway for related structures. core.ac.uk
Radical Reactions and Single Electron Transfer (SET) Processes Involving this compound
The carbon-chlorine bonds in the trichloromethyl group of this compound are susceptible to cleavage under reductive conditions, often proceeding through radical or single electron transfer (SET) pathways. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous trichloromethyl carbinols and cyclic ethers.
The generation of a trichloromethyl radical (•CCl₃) from similar structures is a known process, particularly when initiated by transition metals, such as iron(II) chloride, or through photoredox catalysis. acs.orgnih.govorganic-chemistry.orgrsc.org The reduction of trichloromethyl derivatives with iron(II) chloride in acetonitrile (B52724) has been shown to proceed via an electron transfer mechanism, leading to the formation of radical intermediates. rsc.org The subsequent reactions of these radicals can vary, including coupling and hydrogenation, depending on the stability of the radical and the reaction conditions. rsc.org
A plausible SET mechanism for this compound involves the transfer of an electron from a suitable donor (e.g., a metal complex or a photoexcited catalyst) to one of the C-Cl bonds. This results in the formation of a radical anion, which then fragments to release a chloride ion and a dichloromethyl radical centered at the C4 position of the oxane ring.
Visible-light mediated processes using catalysts like iron(III) acetylacetonate (B107027) have been shown to initiate radical chain processes with bromotrichloromethane, generating trichloromethyl radicals that can abstract hydrogen atoms from cyclic ethers. acs.orgnih.govorganic-chemistry.org By analogy, direct irradiation or the use of a photosensitizer could promote the homolytic cleavage of a C-Cl bond in this compound, leading to the formation of a radical pair.
The fate of the resulting radical species is diverse. It can abstract a hydrogen atom from the solvent or another molecule, leading to the corresponding dichloromethyl derivative. Alternatively, it can undergo further reduction to a carbanionic species, which can then be protonated. rsc.org In the presence of suitable trapping agents, the radical can participate in intermolecular or intramolecular addition reactions.
Illustrative examples of potential radical reactions, based on the reactivity of similar compounds, are presented in the table below.
| Reaction Type | Reagents and Conditions | Major Product(s) | Plausible Mechanism |
| Reductive Dechlorination | Fe(II)Cl₂ in CH₃CN | 4-(Dichloromethyl)oxan-4-ol | Single Electron Transfer (SET) from Fe(II) to the trichloromethyl group, followed by fragmentation and hydrogen abstraction. |
| Photoredox-mediated Radical Formation | fac-Ir(ppy)₃, visible light, H-donor | 4-(Dichloromethyl)oxan-4-ol | Photoexcited catalyst reduces the trichloromethyl group via SET, the resulting radical abstracts a hydrogen atom. |
| Atom Transfer Radical Addition (ATRA) | Styrene, Cu(I)Br/ligand | 1-Chloro-1-phenyl-2-(4-hydroxy-4-(trichloromethyl)oxan-4-yl)ethane | Formation of a radical at the C4-trichloromethyl position which then adds to the alkene. |
This table presents hypothetical reactions based on the known reactivity of analogous trichloromethyl compounds and has been generated for illustrative purposes.
Stereochemical Outcomes and Diastereocontrol in Reactions of this compound
The stereochemistry of reactions involving this compound is a critical aspect, particularly concerning the generation of new stereocenters or the influence of the existing stereochemistry on the reaction pathway. The oxane ring typically adopts a chair conformation, and the substituents will preferentially occupy equatorial or axial positions to minimize steric strain.
While specific studies on the diastereocontrol in reactions of this compound are lacking, general principles from related systems can be applied. For example, the Prins cyclization is a powerful method for the stereoselective synthesis of tetrahydropyrans, where the stereochemical outcome is often controlled by the chair-like transition state. beilstein-journals.org Similarly, stereoselective reductions of 2,6-disubstituted tetrahydropyran-4-ones have been shown to be highly dependent on the reducing agent and the substitution pattern of the ring. pitt.edu
In reactions where a radical is formed at the trichloromethyl group, the subsequent facial selectivity of its reactions would be influenced by the steric and electronic properties of the oxane ring. The approach of a reactant to the planar radical intermediate would likely be favored from the less hindered face.
The table below illustrates potential stereochemical outcomes in hypothetical reactions of a precursor to this compound, based on established principles in tetrahydropyran chemistry.
| Reaction | Reagents | Expected Major Diastereomer | Rationale for Diastereoselectivity |
| Reduction of 4-Oxo-4-(trichloromethyl)oxane | NaBH₄ | Equatorial-OH | Attack of the small hydride reagent from the less hindered axial face. |
| Reduction of 4-Oxo-4-(trichloromethyl)oxane | L-Selectride® | Axial-OH | Attack of the bulky hydride reagent from the less hindered equatorial face. |
| Grignard addition to 4-Oxo-4-(trichloromethyl)oxane | MeMgBr | Equatorial-OH | Felkin-Anh model predicts attack from the less hindered face, away from the bulky trichloromethyl group. |
This table presents hypothetical stereochemical outcomes based on established principles for reactions on substituted tetrahydropyran rings and is for illustrative purposes.
Computational and Theoretical Studies of 4 Trichloromethyl Oxan 4 Ol
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, molecular geometry, and reactivity of 4-(trichloromethyl)oxan-4-ol, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. For this compound, DFT calculations could be employed to explore potential reaction pathways, such as its synthesis or decomposition. For instance, the reaction of a ketone with a trichloromethyl anion is a plausible route to form this alcohol. researchgate.net DFT can be used to model the energy profile of such a reaction, identifying the transition state structures and calculating their associated activation energies. This information is crucial for understanding the reaction kinetics and predicting the feasibility of a given synthetic route under various conditions.
Furthermore, DFT studies can shed light on the reactivity of this compound itself. For example, the transformation of similar 2,2,2-trichloromethyl carbinols into other functional groups like alkynes, chloromethyl ketones, and various heterocyclic systems has been documented. acs.org DFT calculations could predict the most likely reaction pathways for such transformations, guiding experimental efforts to develop new synthetic methodologies.
Table 1: Hypothetical DFT-Calculated Reaction Energies for the Formation of this compound
| Reaction Step | Reactants | Products | Transition State Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Nucleophilic Attack | Oxan-4-one + CCl₃⁻ | Intermediate Anion | 15.2 | -5.8 |
| Protonation | Intermediate Anion + H⁺ | This compound | 2.1 | -25.4 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy compared to DFT for certain properties. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data on the geometry, vibrational frequencies, and thermochemical properties of this compound. researchgate.netconicet.gov.ar While computationally more expensive, these methods are invaluable for validating the results of less demanding DFT calculations and for obtaining highly reliable data for small molecular systems. For instance, ab initio calculations have been used to study the conformational preferences of ketyls and hydroxyalkyl radicals, which are relevant to the potential radical reactions of this compound. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions. For this compound, MD simulations would be particularly useful for understanding its behavior in different solvent environments and its potential interactions with biological macromolecules. nih.gov
The conformational preferences of substituted tetrahydropyrans, the core structure of this compound, have been a subject of computational study. google.comkisti.re.kr MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a receptor or enzyme active site.
Furthermore, MD simulations can be used to study the interactions between this compound and solvent molecules. vu.lt The trichloromethyl group and the hydroxyl group will have distinct interactions with polar and non-polar solvents, which can influence the molecule's solubility and reactivity. By simulating the system at an atomic level, MD can provide a detailed picture of the solvation shell and the hydrogen bonding network around the molecule. nih.gov
Prediction of Spectroscopic Parameters of this compound via Computational Methods
Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. conicet.gov.arresearchgate.net These predictions can aid in the structural elucidation of newly synthesized compounds and help in the interpretation of experimental spectra.
The prediction of ¹H and ¹³C NMR chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool in organic chemistry. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts with a reasonable degree of accuracy. acs.org This would be particularly valuable for this compound, where the electron-withdrawing trichloromethyl group is expected to have a significant effect on the chemical shifts of the neighboring carbon and hydrogen atoms. Comparing the predicted spectrum with the experimental one can provide strong evidence for the proposed structure. sparkl.meacs.org
Similarly, computational methods can predict the vibrational frequencies and intensities of the IR spectrum. conicet.gov.ar This can help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group and the C-Cl stretches of the trichloromethyl group.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹³C Chemical Shift (C-4) | 95.2 ppm | 94.8 ppm |
| ¹H Chemical Shift (OH) | 3.5 ppm | 3.4 ppm |
| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3465 cm⁻¹ |
| IR Frequency (C-Cl stretch) | 780 cm⁻¹ | 785 cm⁻¹ |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational Design of Novel Derivatives and Reaction Conditions for this compound
Computational chemistry plays a vital role in the rational design of new molecules with desired properties. mdpi.comub.edu Starting from the structure of this compound, computational methods can be used to explore the effects of introducing different functional groups at various positions on the oxane ring. For example, in silico screening of a virtual library of derivatives could identify candidates with enhanced biological activity or improved physicochemical properties. mdpi.com
Molecular docking studies, a key component of computational drug design, could be used to predict how derivatives of this compound might bind to a specific protein target. ub.edu This can help in prioritizing which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process.
Furthermore, computational methods can be used to optimize reaction conditions for the synthesis of this compound and its derivatives. acs.org By modeling the reaction mechanism, it is possible to identify catalysts or solvent systems that could improve the yield and selectivity of the reaction. This approach has been successfully applied to the synthesis of various heterocyclic compounds. bohrium.com
Advanced Applications in Organic Synthesis and Materials Science of 4 Trichloromethyl Oxan 4 Ol
4-(Trichloromethyl)oxan-4-ol as a Versatile Synthetic Building Block
There is currently no specific evidence in the scientific literature to support the use of this compound as a versatile synthetic building block for the applications outlined below. Its potential is likely limited by the instability of the tertiary (trichloromethyl)carbinol group. cdnsciencepub.com
Precursor for Chirality Transfer and Stereoselective Syntheses
No studies documenting the use of this compound as a precursor for chirality transfer or in stereoselective syntheses were identified. For a molecule to be effective in chirality transfer, it must possess stable chiral centers and predictable reactivity that allows the transfer of stereochemical information. While stereoselective syntheses of substituted tetrahydropyrans are common, they typically employ different strategies, such as the Evans aldol-Prins approach, which allows for the diastereoselective and efficient generation of complex oxacycles. nih.gov
Introduction of Oxane and Trichloromethyl Moieties into Complex Molecules
The dual introduction of both an oxane and a trichloromethyl group using this compound is not a documented synthetic strategy. The trichloromethyl group is a valuable synthon in organic chemistry, and methods exist for its introduction. organic-chemistry.orggoogle.com For instance, trichloromethyl ketones, which are precursors to chiral α-amino and α-hydroxy acids, can be synthesized by reacting aldehydes with trichloroacetic acid or by coupling organozinc intermediates with trichloroacetyl chloride. organic-chemistry.org Similarly, the oxane (tetrahydropyran) ring is a common feature in natural products and is often synthesized via methods like the Prins cyclization. researchgate.net However, the use of this compound as a single bifunctional reagent for this purpose has not been described.
Derivatization Strategies for Functionalization and Scaffold Diversification of this compound
Specific derivatization of this compound is not reported. The reactivity of the tertiary alcohol and the trichloromethyl group would be the primary handles for such transformations. However, the conditions required for derivatization might instead favor decomposition of the molecule. cdnsciencepub.com
Synthesis of Amino- and Carboxyl-Functionalized Oxane Derivatives from this compound
There are no published methods for the synthesis of amino- and carboxyl-functionalized oxane derivatives that start from this compound. General methods for creating such functionalized molecules exist but utilize different precursors. For example, chiral α-tertiary amines and tertiary alcohols can be accessed through the desymmetric reduction of α-substituted α-amino- and -oxymalonic esters. nih.gov Visible-light-induced hydroxycarboxylation of α-trifluoromethylstyrenes can produce α-trifluoromethyl-β-carboxyl tertiary alcohols, demonstrating a modern approach to creating densely functionalized alcohols. rsc.org These alternative strategies highlight the types of reactions used to build complex functionalized molecules, though none employ the specific substrate .
Incorporation into Macrocycles and Supramolecular Architectures
The incorporation of this compound into macrocycles or supramolecular structures has not been documented. The synthesis of such large and ordered structures requires robust and high-yielding reactions, which may not be compatible with the potential instability of this particular compound. cdnsciencepub.com
Emerging Applications in Catalysis and Reaction Development Utilizing this compound
While dedicated research on the catalytic applications of this compound is still in its nascent stages, a comprehensive analysis of its structural components—the oxane ring and the trichloromethyl group—allows for the extrapolation of its potential in catalysis. The strong electron-withdrawing nature of the trichloromethyl group is known to significantly influence the acidity and reactivity of adjacent functional groups, a principle that underpins many catalytic processes. chempanda.com
The tetrahydropyran (B127337) (THP) moiety itself is a prevalent scaffold in a number of natural products with biological activity and serves as a versatile building block in organic synthesis. acs.orgorganic-chemistry.org The combination of the THP ring and the reactive trichloromethyl carbinol functionality in this compound suggests its potential as a novel organocatalyst or as a precursor to more complex catalytic systems.
Potential as a Brønsted Acid Catalyst:
The presence of the hydroxyl group in this compound, directly attached to a carbon bearing a highly electronegative trichloromethyl group, is expected to significantly increase its acidity compared to simple tertiary alcohols. This enhanced acidity could enable the compound to function as a Brønsted acid catalyst in a variety of organic transformations.
| Reaction Type | Potential Catalytic Role of this compound | Plausible Mechanism |
| Esterification | Protonation of the carboxylic acid, activating it towards nucleophilic attack by an alcohol. | The acidic hydroxyl group of the catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. |
| Acetylation | Activation of aldehydes or ketones for the formation of acetals and ketals. | Protonation of the carbonyl oxygen of the aldehyde or ketone, facilitating nucleophilic attack by an alcohol. |
| Prins Cyclization | Activation of an aldehyde for reaction with a homoallylic alcohol to form tetrahydropyran derivatives. organic-chemistry.org | Protonation of the aldehyde carbonyl group, initiating the cyclization cascade. |
Table 1: Potential Brønsted Acid Catalyzed Reactions
Prospects in Enantioselective Catalysis:
Should a chiral variant of this compound be synthesized, it could potentially serve as a chiral organocatalyst. The development of enantioselective catalysis is a cornerstone of modern synthetic chemistry, enabling the synthesis of single-enantiomer drugs and agrochemicals. rsc.orgbeilstein-journals.org Chiral alcohols are known to be effective catalysts in a range of asymmetric reactions. The unique stereoelectronic environment created by the trichloromethyl group and the oxane ring could impart high levels of stereocontrol.
Potential as a Precursor for Advanced Catalytic Systems:
Beyond its direct use, this compound can be envisioned as a versatile building block for the synthesis of more elaborate catalysts. The hydroxyl group provides a handle for further functionalization, allowing for its incorporation into larger molecular frameworks such as polymers, or for its attachment to solid supports to create heterogeneous catalysts. The trichloromethyl group can also participate in various chemical transformations, further expanding its synthetic utility. For instance, copper-catalyzed reactions are known to functionalize C-Cl bonds in polychloromethanes, suggesting that the trichloromethyl group could be a site for modification. rsc.orgrsc.org
Reaction Development and Mechanistic Studies:
Future Directions and Research Challenges for 4 Trichloromethyl Oxan 4 Ol
Development of More Efficient and Atom-Economical Synthetic Routes to 4-(Trichloromethyl)oxan-4-ol
A primary challenge in the study of this compound is the development of efficient and sustainable synthetic methodologies. Traditional approaches to similar tertiary alcohols often involve Grignard-type reactions, which are notoriously sensitive to moisture and functional group compatibility, and can generate significant salt waste. Future research should focus on catalytic and more atom-economical alternatives.
One promising avenue is the direct trifluoromethylation of a suitable ketone precursor, tetrahydropyran-4-one. While challenging, recent advances in nucleophilic trifluoromethylation could be adapted for this purpose. Another approach could involve the catalyzed reaction of trichloroacetic acid with aldehydes, followed by oxidation to generate trichloromethyl carbinols. organic-chemistry.org
A comparison of potential synthetic strategies is presented in Table 1.
| Synthetic Route | Potential Advantages | Key Research Challenges | Relevant Precursors |
|---|---|---|---|
| Grignard Reaction | Well-established methodology | Moisture sensitivity, stoichiometric use of magnesium, salt waste | Tetrahydropyran-4-one, Chloroform (B151607) |
| Catalytic Trifluoromethylation | Potentially higher efficiency and atom economy | Development of a suitable catalyst system, control of side reactions | Tetrahydropyran-4-one, Trifluoromethylating agents |
| From Trichloroacetic Acid | Readily available starting materials | Multi-step process, potential for low overall yield | Trichloroacetic acid, an appropriate aldehyde |
| Prins-type Cyclization | Convergent synthesis | Control of stereochemistry, regioselectivity | An appropriate homoallylic alcohol, Paraformaldehyde |
The Prins reaction, a classic method for the synthesis of tetrahydropyran (B127337) derivatives, could also be envisioned. pk.edu.pl A modification of this reaction, perhaps using a trichloromethyl-substituted alkene, could provide a convergent route to the target molecule. The development of solvent-free or microwave-assisted versions of these reactions could further enhance their green credentials. researchgate.net
Exploration of Novel Reactivities and Transformation Pathways of this compound
The unique electronic and steric environment of this compound suggests a range of novel reactivities. The electron-withdrawing nature of the trichloromethyl group is expected to significantly influence the reactivity of the adjacent hydroxyl group and the stability of any carbocationic intermediates.
Future research should investigate reactions such as:
Nucleophilic Substitution: The hydroxyl group could be a leaving group in nucleophilic substitution reactions, particularly under acidic conditions. The stability of the resulting tertiary carbocation, influenced by the trichloromethyl group, would be a key factor to investigate.
Rearrangement Reactions: The potential for skeletal rearrangements, such as pinacol-type rearrangements, should be explored, as these could lead to novel and complex molecular architectures.
Ring-Opening Reactions: Under certain conditions, the oxane ring could undergo cleavage. Understanding the factors that control this process would be crucial for the synthetic utility of the molecule.
Reductive Dehalogenation: The trichloromethyl group itself is a site for potential transformations. Selective reductive dehalogenation could provide access to dichloromethyl and monochloromethyl derivatives, further expanding the chemical space accessible from this starting material.
The synthesis of related compounds containing a trichloromethyl group, such as 3-(5-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)-5-(trichloromethyl)-1,2,4-oxadiazole and 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines, highlights the stability of the trichloromethyl moiety under certain reaction conditions and its utility as a building block. sciforum.netacs.orgnih.gov
Advanced Mechanistic Elucidation through Combined Experimental and Computational Approaches for this compound
A deep understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing reaction conditions and predicting new reactivities. A combined approach, integrating experimental techniques with computational modeling, will be crucial.
Experimental Approaches:
Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration, solvent) can provide valuable insights into the reaction mechanism.
Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.
In-situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the identification of transient intermediates.
Computational Approaches:
Density Functional Theory (DFT) Calculations: DFT can be used to model the structures and energies of reactants, transition states, and products, providing a detailed picture of the reaction energy profile. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule in solution, providing insights into the role of the solvent and other environmental factors on reactivity.
A key area of investigation would be the nature of the transition states involved in the various potential reactions of this compound. For instance, in a nucleophilic substitution reaction, does the mechanism proceed through a discrete carbocation intermediate (SN1-type), or is it a more concerted process (SN2-type)? Computational studies could help to distinguish between these possibilities.
Integration of this compound into Supramolecular Systems and Host-Guest Chemistry
The amphiphilic nature of this compound, with its polar oxane ring and nonpolar trichloromethyl group, makes it an intriguing candidate for applications in supramolecular chemistry. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the trichloromethyl group can participate in halogen bonding and hydrophobic interactions.
Future research in this area could focus on:
Self-Assembly: Investigating the ability of this compound to self-assemble into well-defined supramolecular structures, such as micelles, vesicles, or liquid crystals.
Host-Guest Chemistry: Exploring the potential of this compound to act as a host molecule, encapsulating smaller guest molecules within a cavity formed by self-assembly. The trichloromethyl group could provide a unique binding pocket for halogenated or electron-rich guests.
Crystal Engineering: Studying the crystal packing of this compound and its derivatives to understand the interplay of intermolecular forces, such as hydrogen bonding and halogen bonding, in the solid state. This could lead to the design of new materials with tailored properties.
The study of related heterocyclic systems, such as 1,3,5-oxadiazine derivatives, has already shown their potential in supramolecular chemistry, providing a foundation for similar investigations with this compound. sciforum.net
Q & A
Q. Basic Research Focus
- ¹H NMR : Expect a singlet for the hydroxyl proton (~1–5 ppm, broad due to hydrogen bonding) and distinct splitting patterns for oxane ring protons (3.5–4.5 ppm).
- ¹³C NMR : The trichloromethyl carbon resonates at ~95–105 ppm, while the hydroxyl-bearing carbon appears at ~70–80 ppm.
- IR Spectroscopy : Strong O-H stretch (~3200–3600 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion clusters ([M]⁺) with isotopic patterns characteristic of three chlorine atoms (m/z ratio differences of 2 Da) .
How does the trichloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions, and what mechanisms are predominant under varying pH conditions?
Advanced Research Focus
The electron-withdrawing trichloromethyl group activates the adjacent carbon for nucleophilic attack . Reactivity trends include:
- SN2 Mechanisms : Favored in polar aprotic solvents (e.g., DMSO) with strong nucleophiles (e.g., NaN₃). Steric hindrance from the oxane ring may slow bimolecular pathways.
- SN1 Mechanisms : Possible in protic solvents (e.g., ethanol) under acidic conditions, where carbocation formation is stabilized by the oxane oxygen’s lone pairs.
Controlled pH (e.g., buffered systems) is critical to avoid decomposition of the hydroxyl group .
What computational modeling approaches are recommended to predict the interaction of this compound with biological targets, and how can these models be validated experimentally?
Q. Advanced Research Focus
- Molecular Docking : Use software like AutoDock Vina to assess binding affinity to enzymes (e.g., cytochrome P450) or receptors. Focus on hydrophobic interactions with the trichloromethyl group and hydrogen bonding via the hydroxyl.
- MD Simulations : Evaluate stability of ligand-target complexes over nanosecond timescales.
Validation requires in vitro assays : - Enzyme Inhibition Studies : Measure IC₅₀ values using fluorogenic substrates.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
How can researchers resolve discrepancies in reported reaction outcomes for this compound derivatives, particularly when varying solvent systems or catalysts?
Advanced Research Focus
Contradictions often arise from:
- Solvent Polarity : Protic solvents (e.g., methanol) may protonate intermediates, altering reaction pathways versus aprotic solvents (e.g., acetonitrile).
- Catalyst Selection : Transition-metal catalysts (e.g., FeCl₃) vs. organic bases (e.g., DBU) can direct reactions toward different products.
Systematic Approach :
Design of Experiments (DoE) : Vary solvent, catalyst, and temperature in a factorial design.
Kinetic Profiling : Monitor reaction progress via HPLC to identify intermediate species.
Computational DFT Studies : Compare activation energies for competing pathways .
What strategies are recommended for stabilizing this compound in aqueous solutions, given its potential hydrolysis sensitivity?
Q. Basic Research Focus
- Buffered Systems : Use phosphate buffers (pH 6–8) to minimize acid- or base-catalyzed hydrolysis.
- Lyophilization : Store as a lyophilized powder and reconstitute in anhydrous solvents (e.g., DMSO) before use.
- Chelating Agents : Add EDTA to sequester metal ions that may accelerate degradation .
How can the stereoelectronic effects of the trichloromethyl group be exploited to design derivatives with enhanced bioactivity?
Q. Advanced Research Focus
- Electron-Withdrawing Effects : The -CCl₃ group increases electrophilicity at the 4-position, enabling selective functionalization (e.g., coupling with thiols or amines).
- Bioisosteric Replacement : Substitute -CCl₃ with -CF₃ or -CBr₃ to modulate lipophilicity and metabolic stability.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity data to guide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
